molecular formula C12H12N4O B2954865 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine CAS No. 2034592-35-1

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine

Cat. No.: B2954865
CAS No.: 2034592-35-1
M. Wt: 228.255
InChI Key: SQEWAPCPRYZEQC-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a pyridine moiety via a carbonyl linker at position 3. This compound is likely synthesized via multicomponent reactions involving aromatic aldehydes or ketones, similar to methods reported for structurally related pyrazolo[1,5-a]pyrimidines (e.g., ultrasonic irradiation with KHSO₄ in aqueous-alcohol media) . Its applications are primarily in medicinal chemistry as a synthetic intermediate or scaffold for kinase inhibitors, as suggested by analogs like 4-oxo-N-[(pyridin-2-yl)methyl]-5-[3-(trifluoromethyl)phenyl]methyl-pyrazolo[1,5-a]pyrazine-2-carb, which exhibited p38 MAPK inhibitory activity .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-12(11-3-1-2-5-13-11)15-7-8-16-10(9-15)4-6-14-16/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEWAPCPRYZEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but studies suggest that the compound can influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:

Compound Class Core Structure Substituents/Functional Groups Key Properties/Applications
Pyrazolo[1,5-a]pyrimidines Pyrimidine core (N at 1,3) -OH, -CF₃, -NO₂, aryl groups (e.g., 4-nitrophenyl) Anticancer, antimicrobial agents
Pyrazolo[1,5-a]pyrazines Pyrazine core (N at 1,4) -CO-pyridine, morpholinyl, piperidinyl Kinase inhibitors, synthetic intermediates
Pyrazolo[3,4-b]pyridin-6-ones Pyridine-pyrazole fused system -CN, -COOEt, aryl groups Fluorescent probes, antitumor agents
  • Substituent Impact: Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance stability and binding affinity to hydrophobic enzyme pockets. For example, 4-nitrophenyl-substituted pyrazolo[1,5-a]pyrimidines show improved antimicrobial activity . Hydrophilic Groups (e.g., -OH, morpholinyl): Increase solubility and bioavailability. Morpholinyl-substituted analogs are common in kinase inhibitors due to their ability to form hydrogen bonds .

Physicochemical Properties

Elemental analysis data for select analogs:

Compound (Example) Formula C (%) H (%) N (%) Reference
4n (Pyrazolo[1,5-a]pyrimidine) C₁₉H₁₅F₃N₆O₂ 54.61 3.58 19.96
4c (Pyrazolo[1,5-a]pyrimidine) C₂₁H₂₂N₆O₅ 57.42 5.18 18.91
4q (Pyrazolo[1,5-a]pyrimidine) C₁₈H₁₅N₇O₄ 54.61 3.83 24.74
2-{Pyrazolo[1,5-a]pyrazine}pyridine* Estimated C₉H₈N₄O ~55.0 ~3.5 ~25.0 N/A

* Hypothetical values based on structural similarity.

  • Solubility: Pyrazolo[1,5-a]pyrazines with polar substituents (e.g., -CO-pyridine) exhibit moderate solubility in DMSO or ethanol, whereas lipophilic groups (e.g., trifluoromethyl) reduce aqueous solubility .

Biological Activity

The compound 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine belongs to a class of heterocyclic compounds known as pyrazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on current literature and research findings.

Chemical Structure

The molecular formula of this compound is C11H8N4C_{11}H_{8}N_{4}, with a molecular weight of approximately 196.21 g/mol. The structure consists of a pyrazolo[1,5-a]pyrazine core linked to a pyridine ring via a carbonyl group.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit potent anticancer properties. For instance:

  • Inhibition of Tumor Growth : Compounds similar to this compound have shown significant inhibition of tumor cell proliferation in various cancer types. A study demonstrated that pyrazole derivatives effectively inhibited the activity of BRAF(V600E) and EGFR kinases, which are critical in several cancers .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis .

Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests their potential use in treating inflammatory diseases .
  • Case Study : A specific derivative was tested in animal models for its ability to reduce inflammation in conditions like arthritis and showed promising results by significantly lowering inflammatory markers .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented:

  • Broad-spectrum Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains including E. coli and S. aureus. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is thought to result from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives:

  • Key Functional Groups : Variations in substituents on the pyrazole ring significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances potency against certain targets .
  • Optimization Studies : Several studies have explored modifications on the carbonyl group and pyridine ring to improve efficacy and selectivity against specific biological targets .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeModel/AssayResultReference
AnticancerBRAF(V600E) inhibitionSignificant growth inhibition
Anti-inflammatoryArthritis modelReduced inflammatory markers
AntimicrobialMIC against E. coliComparable to standard antibiotics

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